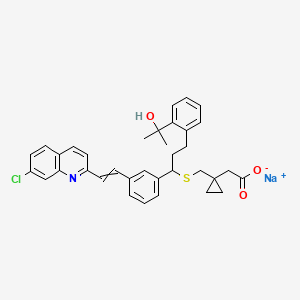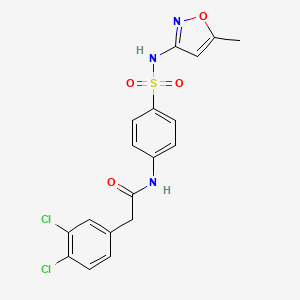
Magnesium;4-ethoxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;4-ethoxy-4-oxobut-2-enoate, also known as Magnesium monoethylfumarate, is a compound with the molecular formula C12H14MgO8 and a molecular weight of 310.54 g/mol . This compound is a magnesium salt of monoethyl fumarate, which is an ester derivative of fumaric acid. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;4-ethoxy-4-oxobut-2-enoate typically involves the reaction of fumaric acid with ethanol to form monoethyl fumarate, which is then reacted with magnesium salts to form the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The final product is often purified using techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Magnesium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Magnesium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Magnesium monoethylfumarate: A similar compound with slight variations in its chemical structure and properties.
4-ethoxy-4-oxobut-2-enoic acid: Another related compound with similar functional groups and reactivity.
Dibutylstannanediyl bis(4-(4-nitrophenyl)amino)-4-oxobut-2-enoate: A newly synthesized organotin complex with potential anti-ulcer activity.
Uniqueness
Magnesium;4-ethoxy-4-oxobut-2-enoate is unique due to its specific magnesium salt form, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14MgO8 |
|---|---|
Molecular Weight |
310.54 g/mol |
IUPAC Name |
magnesium;4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
ZHLRSUSHKGQBNV-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)



![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)

![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)


![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
